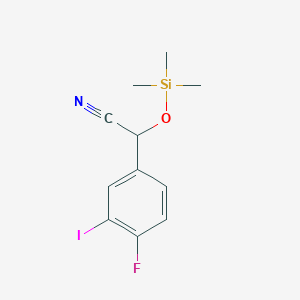

2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

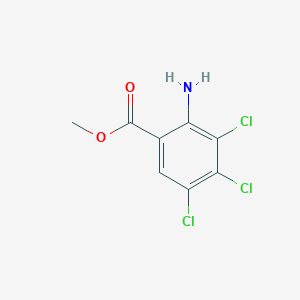

The compound 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile is a fluorinated organic molecule that includes a trimethylsilyl group and a nitrile functional group. The presence of fluorine and iodine atoms suggests that it may have interesting reactivity and physical properties, as well as potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorinated acetonitriles has been explored in various studies. For instance, a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles was developed using trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the iodine atom and the trimethylsilyl group.

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles can be complex and is often studied using X-ray crystallography and theoretical calculations. For example, the structure of a similar compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was determined using single-crystal X-ray diffraction and refined to a high degree of accuracy . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can provide insights into the equilibrium geometry and spectral features of these molecules .

Chemical Reactions Analysis

Fluorinated acetonitriles can undergo various chemical reactions, including interactions with metal centers. The study of cerium(III) and uranium(IV) complexes with a related ligand, 2-fluorophenyl trimethylsilyl amide, revealed that C-F → Ln/An interactions can modulate the coordination spheres of f-block elements . This suggests that this compound might also engage in interesting interactions with metal ions, which could be relevant for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of fluorine atoms. For instance, the direct elemental fluorination of 4-fluorophenyltrimethylsilane led to unexpected products due to a novel 1,2-migration of the trimethylsilyl group . This indicates that the trimethylsilyl group in this compound could also exhibit unique reactivity under certain conditions. Additionally, the presence of fluorine atoms can lead to the formation of strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , which could also be expected in the crystal packing of this compound.

Scientific Research Applications

Synthesis and Reactivity

- The compound 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile, while not directly studied, is closely related to compounds that have been investigated for their unusual reactivity and synthesis methods. For instance, similar compounds like 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile have shown uncommon reactivity, losing fluorine atoms and forming trimeric compounds, which were characterized using NMR and MS/MS studies (Stazi et al., 2010). Another example is α-fluorophenylacetonitriles, which are prepared using benzaldehyde cyanohydrin trimethylsilylethers and have applications in synthesizing α-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).

Organic Synthesis Applications

- 3-Fluoro-4-hexylthiophene, synthesized using a process involving trimethylsilyl groups, shows potential in tuning the electronic properties of conjugated polythiophenes. This indicates the role of fluoroaryl compounds with silyl groups in electronic material synthesis (Gohier et al., 2013).

Antimicrobial Activity

- Synthesis techniques like Gewald synthesis, involving fluoroaryl compounds with trimethylsilyl groups, have been used to create novel Schiff bases. These bases, derived from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have shown significant antimicrobial activity, suggesting potential applications in medicinal chemistry (Puthran et al., 2019).

Material Chemistry

- The study of fluorinated compounds, like those similar to this compound, has significant implications in material chemistry. For instance, the synthesis of 2-fluoro-4-methoxyaniline, which is structurally related, has been explored for its potential applications in creating new materials (Ragan et al., 2003).

Fluorination Techniques

- Research has been conducted on efficient fluorination techniques using trimethylsilyl cyanide, applicable to various alkyl halides, demonstrating the chemical versatility and potential of fluorinated compounds in synthetic chemistry (Yabe et al., 2009).

Electropolymerization and Electrochemistry

- Compounds structurally related to this compound have been explored for their electropolymerization capabilities and electrochemical properties, suggesting potential applications in advanced polymer and material sciences (Kunugi et al., 1993).

Sensor Technology

- The development of water-soluble fluorophores from iodophenyl compounds, which are structurally related, for selective fluorescent quenching in the detection of Cu2+ in aqueous media highlights the role of such compounds in sensor technology and analytical chemistry (Sirilaksanapong et al., 2012).

properties

IUPAC Name |

2-(4-fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGVIAGOYYOXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)